molecular formula C23H23N3O3 B11349320 N-(4-tert-butylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide

N-(4-tert-butylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11349320
M. Wt: 389.4 g/mol
InChI Key: QGBAMJGOQDPFIY-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a nitro group, a pyridinyl group, and a tert-butylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The final step involves the alkylation of the benzamide with a tert-butylphenylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H23N3O3/c1-23(2,3)19-12-10-17(11-13-19)16-25(21-9-4-5-14-24-21)22(27)18-7-6-8-20(15-18)26(28)29/h4-15H,16H2,1-3H3

InChI Key

QGBAMJGOQDPFIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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